2-Aminobutanenitrile

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

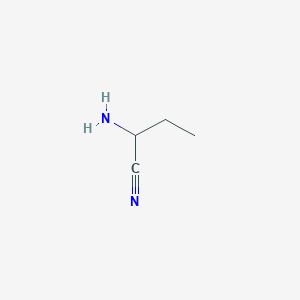

Structure

3D Structure

属性

IUPAC Name |

2-aminobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c1-2-4(6)3-5/h4H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQIUVCNBOJDGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60329305 | |

| Record name | 2-aminobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60329305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40651-89-6 | |

| Record name | 2-aminobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60329305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Aminobutanenitrile: Chemical Properties, Structure, and Experimental Protocols

This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental methodologies related to this compound. This versatile chiral intermediate is a valuable building block in organic and medicinal chemistry, particularly in the synthesis of pharmaceuticals.

Chemical Structure and Identification

This compound, also known as α-aminobutyronitrile, is an organic compound containing both an amino and a nitrile functional group attached to the same carbon atom. This structure makes it a reactive and useful precursor for more complex molecules.[1] Its chiral center at the C2 position means it exists as two enantiomers, (R)- and (S)-2-aminobutanenitrile, which are critical in asymmetric synthesis for producing enantiomerically pure pharmaceuticals.[1]

Key Identifiers:

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. The compound is a colorless to pale yellow liquid or solid, and its polarity, conferred by the amino and nitrile groups, allows for solubility in water and various organic solvents.[5] For enhanced stability, it is often handled as its hydrochloride salt.[1]

| Property | Value | Source(s) |

| Molecular Weight | 84.12 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid or solid | [5] |

| Boiling Point | 160.5 ± 23.0 °C (at 760 mmHg) 50 °C (at 3 Torr) | [3][6] |

| Density | 0.914 ± 0.06 g/cm³ (Predicted) | [6] |

| Flash Point | 50.9 ± 22.6 °C | [3] |

| pKa | 5.92 ± 0.29 (Predicted) | [4] |

| Solubility | Soluble in water and various organic solvents. | [5] |

Experimental Protocols

Synthesis via Strecker Reaction

The most common and industrially relevant method for synthesizing this compound is the Strecker synthesis.[1] This one-pot, three-component reaction involves the treatment of an aldehyde (propionaldehyde) with a source of ammonia and a cyanide salt.

Caption: Workflow of the Strecker synthesis for this compound.

Detailed Protocol (Representative):

-

Reaction Setup: To a sealed pressure reactor equipped with a stirrer, add propionaldehyde (1.0 mol), aqueous ammonia (28-30%, 1.2 mol), and ammonium chloride (0.2 mol) in an appropriate solvent like methanol or ethanol (200 mL).

-

Cyanide Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium cyanide (1.1 mol) in water (50 mL) dropwise, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, seal the reactor and allow the mixture to warm to room temperature. Stir vigorously for 12-24 hours. The progress of the reaction can be monitored by GC or TLC.

-

Work-up and Extraction: Once the reaction is complete, cool the mixture and carefully neutralize any excess cyanide with sodium hypochlorite solution. Concentrate the mixture under reduced pressure to remove the alcohol solvent. Extract the aqueous residue with an organic solvent such as dichloromethane or ethyl acetate (3 x 100 mL).

-

Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude this compound by vacuum distillation to yield the final product.

Analytical Methodologies

Chromatographic and spectroscopic methods are essential for the analysis, quantification, and structural elucidation of this compound.

3.2.1. Gas Chromatography (GC) Analysis (Representative Protocol)

GC is suitable for assessing the purity of this compound and separating it from volatile starting materials or byproducts. A flame ionization detector (FID) is commonly used.

-

Column: 5% Phenyl Methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium or Nitrogen, constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Detector (FID) Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 10 °C/min.

-

Final hold: Hold at 240 °C for 5 minutes.

-

-

Injection Volume: 1 µL (split ratio 50:1).

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

3.2.2. High-Performance Liquid Chromatography (HPLC) Analysis (Representative Protocol)

Direct HPLC analysis of this compound using a UV detector is challenging due to the lack of a strong chromophore. Therefore, pre-column derivatization with a UV-active agent is a common strategy. The following is a representative method for an achiral separation of a derivatized sample.

-

Derivatizing Agent: Dansyl chloride or a similar UV-active reagent. (Follow a standard protocol for the derivatization of primary amines).

-

Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient of Acetonitrile (A) and 50 mM aqueous sodium acetate buffer, pH 4.5 (B).

-

Gradient: Start at 30% A, ramp to 90% A over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 20 µL.

-

Sample Preparation: After derivatization, dissolve the dried product in the mobile phase at an appropriate concentration (e.g., 0.1-0.5 mg/mL).

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for unambiguous structure confirmation.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

¹H NMR Spectroscopy (Proton NMR):

-

Objective: To identify the number and connectivity of hydrogen atoms.

-

Expected Signals: A triplet for the methyl (CH₃) group, a multiplet for the methylene (CH₂) group, a multiplet for the methine (CH) proton, and a broad singlet for the amine (NH₂) protons.

-

Typical Parameters: Acquire at least 16 scans with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Spectroscopy (Carbon NMR):

-

Objective: To identify the number of unique carbon environments.

-

Expected Signals: Four distinct signals corresponding to the methyl, methylene, methine, and nitrile carbons.

-

Typical Parameters: Requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

2D NMR (e.g., COSY, HSQC):

-

Objective: To establish connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC). These experiments are crucial for definitive structural assignment, especially for more complex derivatives.

-

Chemical Reactivity and Applications

The dual functionality of this compound makes it a versatile synthetic intermediate.[1]

-

Amino Group: The primary amine can act as a nucleophile and can be readily acylated, alkylated, or used in the formation of imines and other nitrogen-containing heterocycles.

-

Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (yielding α-aminobutyric acid), or it can be reduced to a primary amine (yielding 1,2-diaminobutane).[2]

This reactivity profile makes this compound a key starting material in the synthesis of various pharmaceuticals and agrochemicals, where precise control of stereochemistry is often paramount.[1]

References

Spectroscopic Profile of 2-Aminobutanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule 2-Aminobutanenitrile (C₄H₈N₂), a valuable building block in organic synthesis. Due to the limited availability of public experimental spectra, this document primarily presents predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information herein is intended to serve as a reference for the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on the chemical structure and are useful for predicting the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | Triplet | 1H | CH |

| ~1.7 | Multiplet | 2H | CH₂ |

| ~1.1 | Triplet | 3H | CH₃ |

| ~1.5-2.5 | Broad Singlet | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~122 | CN |

| ~45 | CH |

| ~28 | CH₂ |

| ~11 | CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H Stretch | Primary Amine |

| 2970-2870 | C-H Stretch | Alkane |

| ~2250 | C≡N Stretch | Nitrile |

| ~1600 | N-H Bend | Primary Amine |

| ~1460 | C-H Bend | Alkane |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 84 | [M]⁺ (Molecular Ion) |

| 83 | [M-H]⁺ |

| 57 | [M-HCN]⁺ |

| 55 | [M-NH₂-H]⁺ |

| 41 | [CH₃CH₂C]⁺ |

| 28 | [CH₂=NH₂]⁺ |

Experimental Protocols

While specific experimental data for this compound is not widely published, the following are general protocols that would be suitable for its analysis.

NMR Spectroscopy

Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width is set to cover the expected proton chemical shift range (e.g., 0-10 ppm).

-

A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio.

-

The relaxation delay is set to be at least 5 times the longest T₁ of the protons of interest.

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.

-

The spectral width is set to cover the expected carbon chemical shift range (e.g., 0-150 ppm).

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is commonly used.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Neat Liquid: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

Solution: A dilute solution of the sample is prepared in a suitable solvent (e.g., CCl₄, CHCl₃) and placed in a liquid cell.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

-

A background spectrum of the empty sample holder (or the pure solvent) is first recorded.

-

The sample spectrum is then recorded.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Ionization: Electron Ionization (EI) is a common technique for volatile, small molecules. For less volatile compounds, Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

Data Acquisition: The mass spectrum is recorded over a specific mass-to-charge (m/z) range, and the relative abundance of each ion is plotted.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Physical properties of 2-Aminobutanenitrile (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of 2-Aminobutanenitrile, a versatile building block in organic synthesis. The following sections detail its boiling and melting points, present the data in a structured format, and outline a general experimental protocol for the determination of these properties.

Quantitative Data Summary

The physical properties of this compound and its hydrochloride salt are summarized in the table below. It is important to note the variations in reported boiling points, which may be attributed to different experimental conditions, particularly pressure.

| Property | This compound (CAS: 40651-89-6) | This compound Hydrochloride (CAS: 93554-80-4) |

| Melting Point | Not Available[1] | Not Available |

| Boiling Point | 160.5 ± 23.0 °C at 760 mmHg[1] 50 °C at 3 Torr[2] | 160.5 °C at 760 mmHg[3][4] |

| Density | 0.9 ± 0.1 g/cm³[1] 0.914 ± 0.06 g/cm³ (Predicted)[2] | 0.914 g/cm³[3][4] |

Experimental Protocols

While specific experimental details for the determination of the physical properties of this compound were not found in the cited literature, a general methodology for determining melting and boiling points of organic compounds is well-established.

Melting Point Determination

The melting point of a solid compound is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range.[5]

General Protocol using a Capillary Method (e.g., with a Mel-Temp apparatus):

-

Sample Preparation: A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a heating block apparatus, such as a Mel-Temp, alongside a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

General Protocol for Micro Boiling Point Determination (Thiele Tube Method):

-

Sample Preparation: A small amount of the liquid (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a heating bath, such as a Thiele tube containing mineral oil, to ensure uniform heating.

-

Heating: The apparatus is heated gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Observation: The heat is removed once a steady stream of bubbles is observed. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the characterization of the physical properties of a chemical substance like this compound.

Caption: Workflow for Determining Physical Properties.

References

Solubility of 2-Aminobutanenitrile in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-aminobutanenitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its solubility in different organic solvents is crucial for process development, purification, and formulation. While specific quantitative data for this compound is not widely available in published literature, this guide presents representative data from a structurally similar compound, 5-aminotetrazole, to illustrate expected solubility trends. Furthermore, it details established experimental protocols for solubility determination and provides visual workflows for both solubility measurement and the synthesis of the target compound.

Quantitative Solubility Data

Due to the limited availability of specific quantitative solubility data for this compound, the following table presents the mole fraction solubility of a structurally related compound, 5-aminotetrazole, in various organic solvents at different temperatures.[1] This data serves as a valuable proxy to understand the potential solubility behavior of this compound, which also possesses an amino group and a nitrogen-containing functional group, making it polar. The solubility is expected to be influenced by solvent polarity and temperature.

Table 1: Mole Fraction Solubility of 5-Aminotetrazole in Various Organic Solvents at T = 283.15–323.15 K and p = 0.1 MPa.[1]

| Solvent | T = 283.15 K | T = 293.15 K | T = 303.15 K | T = 313.15 K | T = 323.15 K |

| Methanol | 0.000895 | 0.001062 | 0.001221 | 0.001358 | 0.001470 |

| Ethanol | 0.001158 | 0.001334 | 0.001495 | 0.001637 | 0.001752 |

| n-Propanol | 0.001082 | 0.001243 | 0.001389 | 0.001496 | 0.001566 |

| Isopropanol | 0.001146 | 0.001318 | 0.001473 | 0.001598 | 0.001692 |

| 1-Butanol | 0.000951 | 0.001073 | 0.001182 | 0.001259 | 0.001315 |

| Acetone | 0.001112 | 0.001289 | 0.001436 | 0.001552 | 0.001620 |

| Acetonitrile | 0.000289 | 0.000321 | 0.000348 | 0.000371 | 0.000385 |

| Ethyl Acetate | 0.000998 | 0.001145 | 0.001267 | 0.001349 | 0.001393 |

| Toluene | 0.002891 | 0.003214 | 0.003498 | 0.003712 | 0.003811 |

| 1,4-Dioxane | 0.04892 | 0.05431 | 0.05912 | 0.06321 | 0.06523 |

| N,N-Dimethylformamide (DMF) | 0.05981 | 0.06621 | 0.07213 | 0.07698 | 0.07951 |

| N-Methylpyrrolidone (NMP) | 0.05598 | 0.06213 | 0.06789 | 0.07214 | 0.07415 |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental in chemical research and development. The following are detailed methodologies for two common and reliable experimental techniques.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It relies on the precise measurement of the mass of the solute dissolved in a known mass of a saturated solution.[2][3][4]

Materials and Apparatus:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed evaporation dish or vial

-

Drying oven

-

Conical flasks or vials with secure caps

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. The time required for equilibrium should be determined empirically by analyzing samples at different time points until the concentration of the solute remains constant.[2]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume or mass of the supernatant using a pre-heated or temperature-equilibrated pipette or syringe.

-

Immediately filter the sample through a syringe filter into a pre-weighed evaporation dish. The filter should be of a pore size sufficient to remove all solid particles (e.g., 0.45 µm).

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the evaporation dish containing the filtered saturated solution to determine the total mass of the solution.

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and its decomposition temperature.

-

Continue drying until a constant mass of the solute is achieved. This is confirmed by repeated weighing until the mass no longer changes.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100 g) or mole fraction.

-

Isothermal Saturation Method

The isothermal saturation method, also known as the isothermal dissolution method, is a precise technique for determining the equilibrium solubility of a compound at a constant temperature.[5][6][7][8] The concentration of the solute in the saturated solution is typically determined using an analytical technique such as High-Performance Liquid Chromatography (HPLC).

Materials and Apparatus:

-

This compound (solute)

-

Organic solvent of interest

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Thermostatic shaker or water bath

-

Vials with septa caps

-

Syringe filters

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of Saturated Solutions:

-

Prepare several vials each containing an excess of this compound and a known volume of the organic solvent.

-

Seal the vials tightly to prevent solvent loss.

-

Place the vials in a thermostatic shaker bath maintained at the desired constant temperature.

-

Allow the mixtures to equilibrate with constant agitation for a predetermined time (e.g., 24-48 hours), which should be sufficient to ensure equilibrium is reached.[7][8]

-

-

Sampling and Analysis:

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm) into an HPLC vial.

-

Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the HPLC method.

-

Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

-

Calibration and Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent or mobile phase.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the saturated solution samples.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the solubility of this compound in the organic solvent at the specified temperature.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or molarity.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental and logical workflows relevant to the study of this compound.

Caption: Experimental workflow for gravimetric solubility determination.

Caption: Logical workflow of the Strecker synthesis of this compound.[9][10][11][12]

References

- 1. researchgate.net [researchgate.net]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Strecker Synthesis [organic-chemistry.org]

- 12. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-Aminobutanenitrile (CAS Number: 40651-89-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobutanenitrile, also known as 2-aminobutyronitrile, is a versatile bifunctional organic compound featuring both a primary amine and a nitrile group.[1][2] This unique structure makes it a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3] Its primary significance lies in its role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the antiepileptic drug Levetiracetam.[4] This guide provides a comprehensive overview of the technical data, synthesis protocols, and potential applications of this compound for professionals in research and drug development.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the tables below. While experimental data is provided where available, some values are predicted based on computational models.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 40651-89-6 | [1][5] |

| Molecular Formula | C₄H₈N₂ | [5] |

| Molecular Weight | 84.12 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Boiling Point | 160.5 ± 23.0 °C at 760 mmHg (Predicted) | [6] |

| Melting Point | 143-145 °C (for hydrochloride salt) | [3] |

| Density | 0.914 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in water and various organic solvents | [2] |

| Flash Point | 50.9 ± 22.6 °C (Predicted) | [6] |

Table 2: Spectroscopic Data for this compound (Predicted)

| Spectrum Type | Predicted Data | Reference(s) |

| ¹H NMR | Based on its structure, the ¹H NMR spectrum is expected to show signals for the methyl, methylene, methine, and amine protons. | [1] |

| ¹³C NMR | The ¹³C NMR spectrum is predicted to display four distinct signals corresponding to the four unique carbon atoms. The nitrile carbon signal is typically found in the 110-120 ppm range. | [1] |

| IR Spectroscopy | Expected to show characteristic absorption bands for N-H stretching of the primary amine (around 3200-3600 cm⁻¹) and the C≡N stretching of the nitrile group. | [1] |

| Mass Spectrometry | The mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z = 84, with fragmentation patterns characteristic of aliphatic amines. | [1] |

Synthesis of this compound

The most common and industrially significant method for the synthesis of this compound is the Strecker synthesis.[1] This one-pot reaction involves the reaction of an aldehyde (propanal) with ammonia and a cyanide source.[7]

General Strecker Synthesis Protocol

Reaction: Propanal + Ammonia + Cyanide → this compound

Experimental Protocol:

-

In a well-ventilated fume hood, a solution of ammonium chloride in water is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.

-

A solution of sodium cyanide in water is carefully added to the ammonium chloride solution.

-

The reaction mixture is cooled in an ice bath.

-

Propanal is added dropwise to the cooled mixture while maintaining the temperature.

-

After the addition is complete, the reaction is allowed to stir at room temperature for several hours to overnight.

-

The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, the product is extracted from the aqueous layer using an organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

The crude product can be purified by distillation under reduced pressure.

Asymmetric Synthesis of (S)-2-Aminobutanenitrile

For applications in stereospecific pharmaceuticals like Levetiracetam, the synthesis of the enantiomerically pure (S)-2-aminobutanenitrile is crucial. This is often achieved through an asymmetric Strecker reaction using a chiral auxiliary.[4]

Experimental Protocol Outline:

-

A chiral amine, such as (S)-α-phenylethylamine, is used as the chiral auxiliary.

-

The chiral amine reacts with propanal to form a chiral imine intermediate.

-

A cyanide source (e.g., trimethylsilyl cyanide) is added to the chiral imine. The stereocenter on the auxiliary directs the cyanide attack to one face of the imine, leading to the preferential formation of one diastereomer of the α-aminonitrile.

-

The resulting diastereomeric α-aminonitriles are separated.

-

The chiral auxiliary is cleaved from the desired diastereomer to yield enantiomerically enriched (S)-2-aminobutanenitrile.

Application in Drug Development: Synthesis of Levetiracetam

(S)-2-Aminobutanenitrile is a pivotal intermediate in the industrial synthesis of Levetiracetam.[8][9] The synthesis involves the conversion of the nitrile to an amide, followed by cyclization.

Synthesis of (S)-2-Aminobutanamide from (S)-2-Aminobutanenitrile

Experimental Protocol Outline:

-

(S)-2-Aminobutanenitrile is hydrolyzed under acidic or basic conditions. For instance, reaction with a strong acid like hydrochloric acid can convert the nitrile group to a carboxylic acid, which is then amidated.

-

Alternatively, a more direct route involves the partial hydrolysis of the nitrile to the corresponding amide, (S)-2-aminobutanamide.

Synthesis of Levetiracetam

Experimental Protocol Outline:

-

(S)-2-aminobutanamide is reacted with 4-chlorobutyryl chloride in the presence of a base.

-

This reaction leads to the formation of an intermediate which then undergoes intramolecular cyclization to form the pyrrolidinone ring of Levetiracetam.[4]

-

The final product is then purified by recrystallization.[4]

Biological Activity and Role in Signaling Pathways

Currently, there is limited publicly available information on the direct biological activity and interaction of this compound with specific signaling pathways. Its primary role in drug development is as a structural motif and a precursor to more complex molecules.[3]

However, derivatives of this compound have shown interesting biological activities, suggesting the potential for this scaffold in drug discovery. For instance, certain amino-acetonitrile derivatives have been investigated as anthelmintic agents.

Given its structural similarity to amino acids and other endogenous signaling molecules, it is plausible that this compound or its metabolites could interact with various biological targets. For example, the primary amine group could potentially interact with receptors or enzymes that recognize amino acids or their derivatives. The nitrile group, while generally stable, can be metabolized and could potentially interact with metabolic pathways.

Future research could explore the effects of this compound on neurotransmitter pathways, given its use in the synthesis of the anti-epileptic drug Levetiracetam, which is known to modulate neurotransmission.[10][11]

Safety and Handling

This compound and its hydrochloride salt are chemical reagents that should be handled with appropriate safety precautions in a laboratory or industrial setting.

General Safety Precautions:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or dust.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves (e.g., nitrile rubber), safety glasses or goggles, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12] Keep containers tightly closed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Specific Hazard Information (for the hydrochloride salt):

The hydrochloride salt of this compound is classified as hazardous. The following GHS hazard statements may apply:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Conclusion

This compound (CAS 40651-89-6) is a fundamentally important chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of Levetiracetam. Its synthesis via the Strecker reaction is a well-established and scalable process. While the direct biological activity of this compound is not extensively studied, the diverse bioactivities of its derivatives highlight the potential of this chemical scaffold for future drug discovery and development efforts. Researchers and scientists working with this compound should adhere to strict safety protocols due to its potential hazards. This guide provides a foundational resource for understanding the key technical aspects of this compound, facilitating its effective and safe use in research and development.

References

- 1. This compound | 40651-89-6 | Benchchem [benchchem.com]

- 2. CAS 40651-89-6: Butanenitrile,2-amino- | CymitQuimica [cymitquimica.com]

- 3. Cas 40651-89-6,this compound | lookchem [lookchem.com]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. This compound | C4H8N2 | CID 419293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:40651-89-6 | Chemsrc [chemsrc.com]

- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 8. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]

- 9. scribd.com [scribd.com]

- 10. Neurotransmitters in alcoholism: A review of neurobiological and genetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alcohol and Neurotransmitter Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 40651-89-6|this compound|BLD Pharm [bldpharm.com]

In-Depth Technical Guide to 2-Aminobutanenitrile: Synthesis, Properties, and Pharmaceutical Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobutanenitrile, a chiral α-aminonitrile, serves as a critical building block in the synthesis of various organic molecules, most notably as a key intermediate in the production of antiepileptic drugs such as Levetiracetam and Brivaracetam. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile group, allows for diverse chemical transformations, making it a valuable synthon in medicinal and organic chemistry. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical and physical properties, detailed synthesis protocols with quantitative data, and its role in the mechanism of action of the pharmaceuticals it helps to create.

Chemical and Physical Properties

This compound (also known as 2-aminobutyronitrile) is a small molecule with the chemical formula C₄H₈N₂.[1] Below is a summary of its key chemical and physical properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈N₂ | [1] |

| Molecular Weight | 84.12 g/mol | [1] |

| CAS Number | 40651-89-6 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-aminobutyronitrile, α-aminobutyronitrile | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 160.5 ± 23.0 °C at 760 mmHg | [3] |

| Density | 0.9 ± 0.1 g/cm³ | [3] |

| Flash Point | 50.9 ± 22.6 °C | [3] |

| pKa | 5.92 ± 0.29 (Predicted) | [4] |

Spectroscopic Data

While experimentally obtained spectra are not widely published in readily accessible literature, predicted spectroscopic data provides a basis for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data for this compound is presented below. Chemical shifts (δ) are in parts per million (ppm).

¹H NMR (Predicted)

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~ 1.1 | Triplet | 3H | -CH₃ |

| 2 | ~ 1.7 | Multiplet | 2H | -CH₂- |

| 3 | ~ 3.6 | Triplet | 1H | -CH(NH₂)CN |

| 4 | ~ 1.5 - 2.5 (broad) | Singlet | 2H | -NH₂ |

¹³C NMR (Predicted)

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~ 11.0 | -CH₃ |

| 2 | ~ 28.0 | -CH₂- |

| 3 | ~ 45.0 | -CH(NH₂)CN |

| 4 | ~ 120.0 | -C≡N |

Infrared (IR) Spectroscopy

The characteristic IR absorption bands for the functional groups present in this compound are expected in the following regions:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H | 3300 - 3500 | Amine stretch |

| C-H | 2850 - 3000 | Alkane stretch |

| C≡N | 2220 - 2260 | Nitrile stretch |

Mass Spectrometry (MS)

In electron ionization mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) at an m/z of 84. Common fragmentation patterns for aliphatic amines include alpha-cleavage, which is the breaking of a bond adjacent to the nitrogen atom.[4]

Experimental Protocols for Synthesis

The most common and industrially significant method for the synthesis of this compound is the Strecker synthesis. This one-pot, three-component reaction involves an aldehyde, ammonia, and a cyanide source.

Strecker Synthesis of this compound

This protocol is adapted from a published procedure for the synthesis of an intermediate for ¹¹C-Levetiracetam.[2]

Materials:

-

Propionaldehyde (23.2 mmol)

-

Ammonium chloride (11.6 mmol)

-

Sodium cyanide (22.0 mmol)

-

7 M Ammonia in methanol (93 mmol)

-

Magnesium sulfate (11.6 mmol)

-

Methyl tertiary-butyl ether (MTBE)

-

50 mL round-bottom flask

-

Stirrer bar

Procedure:

-

To a 50 mL round-bottom flask equipped with a stirrer bar, add magnesium sulfate (11.6 mmol), ammonium chloride (11.6 mmol), and sodium cyanide (22.0 mmol).

-

Add 93 mmol of 7 M ammonia in methanol to the mixture. Stir the mixture and cool to 0 °C.

-

After 10 minutes, add propionaldehyde (23.2 mmol) to the resulting suspension.

-

Stir the reaction mixture for 1 hour at 0 °C.

-

Allow the reaction to warm to room temperature and continue to stir for an additional 4 hours.

-

Remove the solvent under reduced pressure, ensuring the internal temperature remains below 30 °C, until most of the methanol and ammonia have evaporated.

-

Dilute the resulting slurry of inorganic salts and product with 15 mL of MTBE and stir at room temperature for 30 minutes.

-

Filter the mixture and wash the inorganic wet cake with 5.0 mL of MTBE.

-

Remove the solvent from the combined filtrates under reduced pressure to yield this compound.

Quantitative Data:

-

Yield: 1.14 g (62.5%)[2]

-

Another source reports a yield of 80% with a GC purity of 92% after dichloromethane extraction.[5]

Caption: Strecker synthesis workflow for this compound.

Role in Drug Development and Signaling Pathways

This compound is not known for its intrinsic biological activity but is a crucial precursor for the synthesis of the S-enantiomers of the antiepileptic drugs Levetiracetam and Brivaracetam. The mechanism of action of these drugs provides the biological context for the importance of this compound.

Mechanism of Action of Levetiracetam and Brivaracetam

Both Levetiracetam and Brivaracetam exert their anticonvulsant effects primarily through their interaction with the synaptic vesicle protein 2A (SV2A).[6][7] SV2A is a glycoprotein found in the membranes of synaptic vesicles in the brain and is believed to play a role in the regulation of neurotransmitter release.[6][8]

The binding of Levetiracetam and Brivaracetam to SV2A modulates the function of these vesicles, which in turn stabilizes synaptic transmission and reduces the likelihood of the abnormal neuronal firing that leads to seizures.[2][9] Brivaracetam exhibits a higher affinity for SV2A (15- to 30-fold greater) compared to Levetiracetam, which may contribute to its enhanced efficacy.[9][10]

In addition to their primary action on SV2A, these drugs may also have secondary mechanisms, such as inhibiting N-type calcium channels and enhancing the activity of the inhibitory neurotransmitter GABA.[2][11]

Caption: Simplified signaling pathway of Levetiracetam/Brivaracetam.

Toxicology and Safety

Specific toxicological studies on this compound are not extensively available in the public domain. However, as a nitrile-containing compound, it should be handled with care. The hydrochloride salt of this compound is classified as harmful if swallowed, harmful in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[12]

The toxicity of many nitriles is associated with the metabolic release of cyanide.[13] General safety precautions for handling aminonitriles include using personal protective equipment, working in a well-ventilated area, and avoiding contact with skin, eyes, and inhalation.[14]

Conclusion

This compound is a fundamentally important intermediate in the pharmaceutical industry, particularly for the synthesis of widely used antiepileptic drugs. Its synthesis via the Strecker reaction is a well-established and efficient process. While detailed information on its intrinsic biological activity and a full toxicological profile are limited, its significance is underscored by the well-understood mechanism of action of its downstream products, Levetiracetam and Brivaracetam. This guide provides a consolidated resource for researchers and drug development professionals, summarizing the key chemical, synthetic, and biological context of this compound.

References

- 1. This compound | C4H8N2 | CID 419293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Levetiracetam? [synapse.patsnap.com]

- 3. This compound | CAS#:40651-89-6 | Chemsrc [chemsrc.com]

- 4. This compound | 40651-89-6 | Benchchem [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Brivaracetam - Wikipedia [en.wikipedia.org]

- 8. Brivaracetam (Briviact): A Novel Adjunctive Therapy for Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Brivaracetam? [synapse.patsnap.com]

- 10. tandfonline.com [tandfonline.com]

- 11. droracle.ai [droracle.ai]

- 12. chemical-label.com [chemical-label.com]

- 13. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. capotchem.cn [capotchem.cn]

The Genesis of a Cornerstone: An In-depth Technical Guide to the Discovery and History of Alpha-Aminonitriles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of alpha-aminonitriles, crucial intermediates in organic synthesis and prebiotic chemistry. From their initial synthesis in the mid-19th century to their role in modern asymmetric catalysis, this document details the key scientific milestones, experimental protocols, and quantitative data that have shaped our understanding of this important class of molecules.

The Dawn of Amino Acid Synthesis: Strecker's Landmark Discovery

The journey into the world of alpha-aminonitriles began in 1850 when German chemist Adolph Strecker reported the first synthesis of an amino acid, alanine. His method, posthumously named the Strecker synthesis, involved the reaction of acetaldehyde with ammonia and hydrogen cyanide, which first produced the alpha-aminonitrile, 2-aminopropanenitrile. Subsequent hydrolysis of this intermediate yielded racemic alanine.[1][2] This groundbreaking work not only represented the first laboratory synthesis of an amino acid but also laid the foundation for the field of synthetic amino acid chemistry.[1]

The classical Strecker synthesis is a one-pot, three-component reaction where an aldehyde or ketone reacts with a source of ammonia and a cyanide agent to form an alpha-aminonitrile.[2][3] This versatile reaction can be performed with a wide range of carbonyl compounds and amines, leading to a diverse array of alpha-aminonitriles.[2]

The Mechanism of the Strecker Synthesis

The reaction proceeds in two main stages: the formation of an imine followed by the nucleophilic addition of a cyanide ion.

-

Imine Formation: The aldehyde or ketone initially reacts with ammonia (or an amine) to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or a Schiff base).[3]

-

Cyanide Addition: The cyanide ion, a potent nucleophile, attacks the electrophilic carbon of the imine, resulting in the formation of the alpha-aminonitrile.[3]

Experimental Protocols for Alpha-Aminonitrile Synthesis

Classical Strecker Synthesis of 2-Phenyl-2-(phenylamino)acetonitrile

This protocol is a representative example of the classical Strecker synthesis.

Materials:

-

Benzaldehyde (1.0 mmol)

-

Aniline (1.0 mmol)

-

Trimethylsilyl cyanide (TMSCN) (1.2 mmol)

-

Indium powder (10 mol%)

-

Water (1 mL)

-

Diethyl ether

-

Brine

Procedure:

-

To a mixture of aniline (1.0 mmol) and benzaldehyde (1.0 mmol) in water (1 mL), add indium powder (11 mg, 10 mol%).

-

Add trimethylsilyl cyanide (1.2 mmol) to the mixture.

-

Stir the resulting mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, add diethyl ether to the mixture.

-

Filter the solution and wash it with brine and water.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by flash chromatography if necessary.[4]

Hydrolysis of Alpha-Aminonitriles to Amino Acids

The alpha-aminonitrile can be hydrolyzed to the corresponding amino acid under acidic or basic conditions.

Acidic Hydrolysis:

-

Heat the alpha-aminonitrile in a solution of 6 M hydrochloric acid at reflux.

-

After the reaction is complete, cool the mixture and extract with an organic solvent to remove any non-basic impurities.

-

Neutralize the aqueous layer with a base (e.g., pyridine) to precipitate the amino acid.[5]

Quantitative Data on Alpha-Aminonitrile Synthesis

The following tables summarize the yields of various alpha-aminonitriles synthesized via the Strecker reaction and its modern variations.

Table 1: Indium-Catalyzed Strecker Synthesis in Water [4]

| Entry | Aldehyde/Ketone | Amine | Product | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Aniline | 2-Phenyl-2-(phenylamino)acetonitrile | 0.5 | 98 |

| 2 | 4-Chlorobenzaldehyde | Aniline | 2-(4-Chlorophenyl)-2-(phenylamino)acetonitrile | 0.5 | 95 |

| 3 | Cinnamaldehyde | Aniline | 2-(Phenylamino)-4-phenylbut-3-enenitrile | 1.0 | 92 |

| 4 | 2-Furaldehyde | Aniline | 2-(Furan-2-yl)-2-(phenylamino)acetonitrile | 1.0 | 89 |

| 5 | Butyraldehyde | Aniline | 2-(Phenylamino)pentanenitrile | 1.5 | 85 |

| 6 | Cyclohexanone | Aniline | 1-(Phenylamino)cyclohexanecarbonitrile | 1.5 | 90 |

Table 2: Organocatalytic Asymmetric Strecker Reaction [1]

| Entry | Imine | Cyanide Source | Catalyst | Yield (%) | ee (%) |

| 1 | N-Benzylidenebenzylamine | HCN | Chiral Thiourea | 98 | 97 |

| 2 | N-(4-Chlorobenzylidene)benzylamine | HCN | Chiral Thiourea | 99 | 98 |

| 3 | N-(Naphthalen-2-ylmethylene)benzylamine | HCN | Chiral Thiourea | 97 | 96 |

| 4 | N-(But-2-en-1-ylidene)benzylamine | HCN | Chiral Thiourea | 85 | 95 |

Evolution of the Strecker Synthesis: Asymmetric and Catalytic Methods

While the classical Strecker synthesis is robust, it produces a racemic mixture of alpha-aminonitriles. The demand for enantiomerically pure amino acids in the pharmaceutical industry spurred the development of asymmetric Strecker reactions.

Asymmetric Strecker Synthesis

The first approaches to asymmetric Strecker synthesis utilized a chiral amine as a chiral auxiliary. The diastereomeric alpha-aminonitriles formed could then be separated, and the chiral auxiliary removed to yield the enantiomerically enriched amino acid. A significant advancement was the use of chiral catalysts to induce enantioselectivity in the cyanide addition to an achiral imine.[1]

Organocatalytic Strecker Reactions

In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Small organic molecules, such as thioureas and squaramides, have been shown to be highly effective catalysts for the enantioselective Strecker reaction.[1] These catalysts activate the imine towards nucleophilic attack by the cyanide through hydrogen bonding interactions.[6]

Beyond Strecker: Other Historical Routes to Alpha-Aminonitriles

While the Strecker synthesis is the most prominent method, other approaches to synthesizing alpha-aminonitriles have been developed.

From Alpha-Halo Acids

An early method involved the reaction of an alpha-bromo carboxylic acid with ammonia, followed by dehydration of the resulting alpha-amino acid amide to the alpha-aminonitrile. However, this method is generally less efficient than the Strecker synthesis.

From Cyanohydrins

The reaction of a cyanohydrin with an amine can also yield an alpha-aminonitrile. This method is essentially a variation of the Strecker synthesis where the cyanohydrin is pre-formed.

Alpha-Aminonitriles in Prebiotic Chemistry

The simplicity of the Strecker synthesis and the plausibility of its starting materials (aldehydes, ammonia, and cyanide) being present on early Earth have led to the hypothesis that this reaction played a crucial role in the prebiotic synthesis of amino acids. The detection of aminoacetonitrile, the simplest alpha-aminonitrile, in interstellar space further supports this theory. Studies have shown that alpha-aminonitriles can be formed under simulated prebiotic conditions, such as electric discharge in a mixture of methane and ammonia.

Conclusion

The discovery of alpha-aminonitriles by Adolph Strecker over 170 years ago was a pivotal moment in the history of chemistry. The Strecker synthesis provided the first rational route to amino acids and has since evolved into a sophisticated and versatile tool for organic synthesis. The development of asymmetric and catalytic versions of this reaction has enabled the efficient production of enantiomerically pure amino acids, which are essential for the development of new drugs and materials. Furthermore, the connection between alpha-aminonitriles and the origins of life highlights the fundamental importance of this class of molecules in the broader context of science. The ongoing research in this field continues to refine our ability to synthesize these crucial building blocks and deepen our understanding of their role in the chemical world.

References

- 1. mdpi.com [mdpi.com]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Organocatalytic Synthesis of α-Aminonitriles: A Review: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 5. researchgate.net [researchgate.net]

- 6. From Potential Prebiotic Synthons to Useful Chiral Scaffolds: A Synthetic and Structural Reinvestigation of 2-Amino-Aldononitriles - PMC [pmc.ncbi.nlm.nih.gov]

The Primordial Pathway: 2-Aminobutanenitrile as a Keystone Precursor in Prebiotic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the quest to unravel the origins of life, the abiotic synthesis of fundamental biomolecules from simple precursors under plausible early Earth conditions remains a cornerstone of prebiotic chemistry. Among the myriad of potential molecular progenitors, nitriles, and specifically α-aminonitriles, have emerged as critical intermediates. This technical guide delves into the pivotal role of 2-aminobutanenitrile as a precursor in the prebiotic synthesis of amino acids, with a particular focus on its formation via the Strecker synthesis and its subsequent hydrolysis to proteinogenic and non-proteinogenic amino acids. This document provides a comprehensive overview of the underlying chemical pathways, detailed experimental protocols derived from foundational studies, and quantitative data to support further research in prebiotic chemistry, astrobiology, and the development of novel synthetic methodologies.

Introduction: The Central Role of Nitriles in Prebiotic Chemistry

The "nitrile world" hypothesis posits that nitriles were central to the chemical evolution that led to the first life on Earth. Their high energy and versatile reactivity make them ideal precursors for a wide range of biologically relevant molecules, including amino acids, nucleobases, and lipids.[1][2] α-Aminonitriles, in particular, are considered direct precursors to amino acids through hydrolysis.[3][4] this compound, a four-carbon α-aminonitrile, is of significant interest as it is the direct precursor to 2-aminobutanoic acid and a potential progenitor of the branched-chain amino acids isoleucine and alloisoleucine, which are fundamental components of modern proteins.[5]

The Strecker Synthesis: A Plausible Prebiotic Route to this compound

The most widely accepted prebiotic pathway for the formation of α-aminonitriles is the Strecker synthesis.[4][6] This reaction involves the condensation of an aldehyde or ketone with ammonia and cyanide in an aqueous environment.[6][7] In the context of this compound synthesis, the precursor aldehyde is propanal.

The reaction proceeds through a two-step mechanism:

-

Imine Formation: Propanal reacts with ammonia to form a propanimine intermediate.[7]

-

Cyanide Addition: The cyanide ion then attacks the iminium ion, leading to the formation of this compound.[7]

Quantitative Data from Prebiotic Synthesis Studies

While specific quantitative data for the prebiotic synthesis of this compound is limited in the literature, studies on analogous aminonitriles provide valuable insights into expected yields and reaction kinetics under simulated prebiotic conditions. The table below summarizes relevant data extrapolated from studies on similar systems.

| Precursor Aldehyde | Aminonitrile Product | Reaction Conditions | Yield (%) | Reference |

| Formaldehyde | Aminoacetonitrile | Aqueous solution, NH4CN | Not specified | [8] |

| Glycolaldehyde | N-Formyldehydroalanine nitrile | Formamide, NaCN, Formic Acid, 80°C, 36h | 16 | [9] |

| Various Aldehydes | N-Formylaminonitriles | Formamide, NaCN, Formic Acid, Heat | Good | [9] |

| p-Tolualdehyde | N-Benzhydryl-α-(p-tolyl)glycine nitrile | Aqueous methanol | up to >99 ee | [1][2] |

Note: The yields are highly dependent on the specific reaction conditions, including pH, temperature, and the concentration of reactants. The formation of N-formylaminonitriles in formamide suggests an alternative pathway that may have been relevant in specific prebiotic environments.[9]

Experimental Protocols

The following protocols are generalized from established methods for the Strecker synthesis of aminonitriles and their subsequent hydrolysis under prebiotic-like conditions.[2][10][11]

Protocol for the Prebiotic Synthesis of this compound

Objective: To synthesize this compound from propanal, ammonia, and a cyanide source in an aqueous solution simulating prebiotic conditions.

Materials:

-

Propanal (CH₃CH₂CHO)

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Deionized water (degassed)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Reaction vessel (sealed glass vial)

-

Magnetic stirrer and stir bar

-

pH meter

Procedure:

-

Preparation of Reactant Solution: In a clean, sealed reaction vessel, prepare an aqueous solution of ammonium chloride (e.g., 0.1 M) and sodium cyanide (e.g., 0.1 M). The use of NH₄Cl provides a source of both ammonia and a mildly acidic environment.[12]

-

pH Adjustment: Adjust the pH of the solution to a prebiotically plausible range (typically pH 8-9) using dilute HCl or NaOH.

-

Addition of Aldehyde: Introduce propanal to the solution (e.g., to a final concentration of 0.1 M).

-

Reaction Incubation: Seal the vessel tightly and stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated, 25-50 °C) for a specified period (e.g., 24-72 hours).

-

Quenching and Analysis: After the incubation period, the reaction can be quenched by acidification. The resulting mixture should be analyzed promptly by HPLC-MS/MS to quantify the yield of this compound.

Protocol for the Hydrolysis of this compound to 2-Aminobutanoic Acid

Objective: To hydrolyze this compound to 2-aminobutanoic acid under simulated prebiotic hydrothermal conditions.

Materials:

-

This compound solution (from synthesis or a standard)

-

Deionized water (degassed)

-

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

-

Sealed reaction vessel suitable for heating

-

Oven or heating block

Procedure:

-

pH Adjustment: Adjust the pH of the aqueous this compound solution to the desired level for hydrolysis (acidic, neutral, or alkaline conditions can be explored).

-

Hydrothermal Treatment: Seal the reaction vessel and heat it to a temperature representative of a prebiotic hydrothermal environment (e.g., 60-100 °C).

-

Time-Course Sampling: If kinetic data is desired, prepare multiple identical reaction vessels and quench them at different time points (e.g., 6, 12, 24, 48 hours).

-

Analysis: Analyze the samples by HPLC-MS/MS to determine the concentrations of remaining this compound and the formed 2-aminobutanoic acid.

Hydrolysis and the Formation of Amino Acids

The hydrolysis of the nitrile group (-CN) in this compound is a critical step in the formation of the corresponding amino acid, 2-aminobutanoic acid. This process can occur under both acidic and alkaline conditions, which are plausible in various prebiotic settings such as hydrothermal vents or evaporating ponds.[7]

The hydrolysis proceeds in two main steps:

-

Formation of the Amide: The nitrile is first hydrolyzed to 2-aminobutanamide.

-

Formation of the Carboxylic Acid: The amide is further hydrolyzed to 2-aminobutanoic acid and ammonia.

The rate of hydrolysis is dependent on pH and temperature. While specific kinetic data for this compound is scarce, studies on the hydrolysis of other nitriles can provide a basis for estimating reaction rates under prebiotic conditions.

Prebiotic Pathway to Isoleucine and Valine

This compound is a constitutional isomer of the precursors to the proteinogenic amino acids valine and isoleucine. While the direct prebiotic synthesis of these branched-chain amino acids from their corresponding aminonitriles is an area of active research, the abiotic formation of this compound provides a plausible entry point into the pool of C4 amino acid precursors. It is hypothesized that subsequent rearrangement or homologation reactions, potentially catalyzed by minerals or metal ions present on the early Earth, could have led to the formation of the branched structures of valine and isoleucine precursors. The hydrolysis of this compound yields 2-aminobutanoic acid, which has been identified in meteorites, lending credence to its prebiotic significance.[13] The formation of alloisoleucine alongside isoleucine is also a notable feature of abiotic synthesis, and their relative abundances can provide insights into the formation pathways.[14][15]

Analytical Methodologies: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the state-of-the-art analytical technique for the identification and quantification of aminonitriles and amino acids in complex prebiotic reaction mixtures.[2][16][17]

-

Chromatographic Separation (HPLC): A suitable HPLC method, often employing a chiral column, is necessary to separate this compound from its isomers and other reaction components.

-

Mass Spectrometric Detection (MS/MS): Tandem mass spectrometry provides high sensitivity and selectivity for the detection and quantification of the target analytes. Multiple Reaction Monitoring (MRM) is a commonly used mode for quantitative analysis.[18]

Conclusion and Future Directions

This compound represents a crucial link in the prebiotic synthesis of C4 amino acids. Its formation through the robust and prebiotically plausible Strecker synthesis from simple precursors highlights a key step in the path toward the building blocks of life. While significant progress has been made in understanding the general principles of aminonitrile chemistry, further research is required to elucidate the specific quantitative aspects of this compound synthesis and its role in the formation of branched-chain amino acids under a range of simulated early Earth conditions. Future studies should focus on:

-

Quantitative Yields and Kinetics: Detailed experimental studies to determine the yields and reaction rates of this compound formation and hydrolysis under various prebiotically relevant scenarios.

-

Catalytic Effects: Investigation of the role of minerals, metal ions, and other potential prebiotic catalysts on the synthesis and transformation of this compound.

-

Branched-Chain Amino Acid Formation: Elucidation of the specific reaction pathways that could lead from this compound to the precursors of isoleucine and valine.

-

Enantioselective Synthesis: Exploring mechanisms that could lead to an enantiomeric excess of chiral amino acids from racemic aminonitrile precursors.[1][2]

By addressing these questions, the scientific community can gain a more complete picture of the chemical evolution that paved the way for the origin of life.

References

- 1. From Potential Prebiotic Synthons to Useful Chiral Scaffolds: A Synthetic and Structural Reinvestigation of 2-Amino-Aldononitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 8. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unified reaction pathways for the prebiotic formation of RNA and DNA nucleobases - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry - East China Normal University [pure.ecnu.edu.cn]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Understanding prebiotic chemistry through the analysis of extraterrestrial amino acids and nucleobases in meteorites - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin, Its Major Metabolites, and Ampicillin Residues in Chicken Tissues - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Investigations into the Conformational Stability of 2-Aminobutanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 2-aminobutanenitrile stability. Focusing on quantum chemical calculations, this document outlines the protocols for conformational analysis, the determination of rotational energy barriers, and the characterization of stable conformers. While direct experimental and extensive theoretical data for this compound is limited in publicly accessible literature, this guide leverages findings from closely related α-aminonitriles, such as 2-aminopropionitrile and 3-aminopropionitrile, to present a representative analysis. The principles and methodologies detailed herein are directly applicable to the study of this compound and serve as a robust framework for researchers in computational chemistry and drug development.

Introduction

This compound, a chiral α-aminonitrile, serves as a valuable building block in organic synthesis, particularly in the preparation of amino acids and heterocyclic compounds. Its conformational landscape, dictated by the rotation around its single bonds, plays a crucial role in its reactivity, molecular recognition, and ultimately its utility in synthetic and medicinal chemistry. Understanding the relative stabilities of its different conformers is paramount for predicting its behavior in various chemical environments.

Theoretical studies, primarily employing quantum chemical methods, offer a powerful avenue to explore the potential energy surface of this compound and identify its low-energy conformations.[1] These in silico approaches provide detailed insights into the geometric and energetic properties of molecules, complementing and often guiding experimental investigations.

Computational Methodology

The stability of this compound conformers is primarily investigated through computational quantum chemistry. The general workflow for such a study is outlined below.

Conformational Search

The initial step involves a systematic search of the conformational space to identify all possible low-energy structures. This is typically achieved by performing relaxed potential energy surface (PES) scans, where the dihedral angles of the rotatable bonds are systematically varied. For this compound, the key rotatable bonds are the C-C bond of the ethyl group and the C-N bond of the amino group.

Geometry Optimization and Frequency Calculations

Each identified minimum on the PES is then subjected to a full geometry optimization to locate the exact stationary point. This is followed by a frequency calculation to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections.

High-Level Energy Calculations

To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a more extensive basis set.

Theoretical Frameworks

A variety of quantum chemical methods can be employed, with Density Functional Theory (DFT) and ab initio methods being the most common.

-

Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used due to their favorable balance between computational cost and accuracy.[2][3]

-

Ab initio Methods: Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD) offer higher accuracy but at a greater computational expense.[3][4]

The choice of basis set is also critical, with Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVDZ) being popular choices.[1][3]

Data Presentation: Stability and Properties of Aminonitrile Conformers

Table 1: Relative Energies of 3-Aminopropionitrile Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Gauche 1 | CCSD/6-311+G(d,p) | 0.19 |

| Gauche 2 | CCSD/6-311+G(d,p) | 0.00 |

| Trans | CCSD/6-311+G(d,p) | 1.25 |

Data adapted from a study on 3-aminopropionitrile, where the gauche 2 conformer was found to be the most stable.[3]

Table 2: Calculated Geometric Parameters for the Most Stable Conformer of 3-Aminopropionitrile (Gauche 2)

| Parameter | Bond/Angle | Value |

| Bond Length | C-C | 1.53 Å |

| C-N (amino) | 1.46 Å | |

| C≡N (nitrile) | 1.16 Å | |

| Bond Angle | C-C-N (amino) | 110.5° |

| C-C-C | 112.0° | |

| Dihedral Angle | N-C-C-C | 65.0° |

Representative values based on typical bond lengths and angles for similar molecules.

Experimental Protocols: A Theoretical Approach

The following section details a typical computational protocol for investigating the conformational stability of an aminonitrile like this compound.

Software

All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Conformational Analysis Protocol

-

Initial Structure Generation: Build an initial structure of this compound.

-

Potential Energy Surface Scan:

-

Select the key dihedral angles for rotation (e.g., H-N-C-C, N-C-C-C, and C-C-C-H).

-

Perform a relaxed PES scan by rotating each dihedral angle in increments of 15-30 degrees.

-

Use a computationally inexpensive level of theory for the scan, such as B3LYP/6-31G*.

-

-

Identification of Minima: Identify the low-energy minima from the PES scan.

-

Geometry Optimization:

-

For each identified minimum, perform a full geometry optimization using a higher level of theory, for example, B3LYP/6-311++G(d,p).

-

The optimization should be carried out without any geometric constraints.

-

-

Frequency Calculation:

-

Perform a frequency calculation at the same level of theory as the optimization.

-

Confirm that each optimized structure is a true minimum by ensuring the absence of imaginary frequencies.

-

Obtain ZPVE and other thermodynamic data from the frequency calculation.

-

-

Single-Point Energy Calculation (Optional):

-

For even higher accuracy, perform single-point energy calculations on the optimized geometries using a more robust method like CCSD(T)/aug-cc-pVDZ.

-

-

Data Analysis:

-

Calculate the relative energies of all conformers, including ZPVE corrections.

-

Analyze the geometric parameters (bond lengths, bond angles, dihedral angles) of the most stable conformers.

-

Perform a Natural Bond Orbital (NBO) analysis to investigate intramolecular interactions, such as hydrogen bonding, that contribute to stability.[3]

-

Visualizations

Logical Workflow for Conformational Analysis

Key Rotational Bonds in this compound

Conclusion

The theoretical study of this compound's stability provides invaluable insights into its conformational preferences and energetic landscape. By employing a systematic computational approach, researchers can identify the most stable conformers, understand the factors governing their stability, and predict the molecule's behavior in chemical reactions. The methodologies and representative data presented in this guide offer a solid foundation for professionals in drug development and chemical research to initiate and interpret theoretical investigations on this compound and related molecules. While the presented quantitative data is based on close analogs, the described protocols are directly applicable and will yield specific and accurate results for this compound.

References

Methodological & Application

Asymmetric Synthesis of Chiral 2-Aminobutanenitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2-aminobutanenitrile is a valuable building block in organic synthesis, particularly for the preparation of enantiomerically pure α-amino acids and their derivatives, which are crucial components of many pharmaceuticals. The asymmetric synthesis of this compound, which selectively produces one of the two enantiomers, (R)- or (S)-2-aminobutanenitrile, is of significant interest. The predominant method for achieving this is the catalytic asymmetric Strecker reaction. This reaction involves the addition of a cyanide source to an imine, formed in situ from propionaldehyde and an amine, under the control of a chiral catalyst.[1][2][3] This document provides an overview of common catalytic systems, detailed experimental protocols, and a summary of their performance.